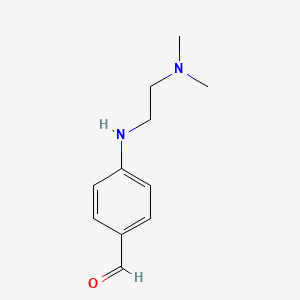
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde is an organic compound containing both amine and aldehyde functional groups. It is commonly used in various chemical reactions and has significant applications in scientific research and industry. This compound is known for its role in the synthesis of dyes and as a reagent in analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde can be synthesized through several methods:
Reaction with Urotropine: This method involves the reaction of N,N-dimethylaniline with urotropine to form methylene-N,N-dimethylaminobenzylamine, which then undergoes rearrangement to form N,N-dimethylbenzylamine.
Reaction with Dimethylformamide and Phosphorus Oxychloride: Another method involves the reaction of N,N-dimethylaniline with dimethylformamide in the presence of phosphorus oxychloride.
Laboratory Preparation: In the laboratory, this compound can be prepared using N,N-dimethylaniline, sodium nitrite, and formaldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with primary amines and pyrroles to form Schiff bases.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Condensation: Acidic or basic conditions are often employed to facilitate condensation reactions.
Major Products
Schiff Bases: Formed through condensation with primary amines.
Alcohols and Carboxylic Acids: Resulting from reduction and oxidation reactions, respectively.
科学研究应用
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent in Ehrlich’s and Kovac’s reagents to test for indoles.
Dye Synthesis: Serves as an intermediate in the production of various dyes, including cationic dyes.
Biological Research: Employed in the detection of indole alkaloids and urobilinogen in biological samples.
Industrial Applications: Utilized in the synthesis of heat-sensitive dyes and other chemical intermediates.
作用机制
The mechanism of action of 4-((2-(Dimethylamino)ethyl)amino)benzaldehyde involves its role as an electrophile in various chemical reactions. The aldehyde group reacts with nucleophiles, such as amines, to form Schiff bases. The dimethylamino group enhances the compound’s reactivity by donating electron density to the aromatic ring, facilitating electrophilic substitution reactions .
相似化合物的比较
Similar Compounds
4-(Diethylamino)benzaldehyde: Similar in structure but with ethyl groups instead of methyl groups.
Ethyl 4-(dimethylamino)benzoate: Contains an ester group instead of an aldehyde group.
Uniqueness
4-((2-(Dimethylamino)ethyl)amino)benzaldehyde is unique due to its combination of amine and aldehyde functional groups, which allows it to participate in a wide range of chemical reactions. Its role as a reagent in analytical chemistry and dye synthesis further distinguishes it from similar compounds .
属性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC 名称 |
4-[2-(dimethylamino)ethylamino]benzaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-13(2)8-7-12-11-5-3-10(9-14)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |
InChI 键 |
SDUXDMVMEHQUHQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC1=CC=C(C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


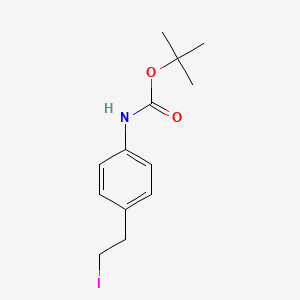
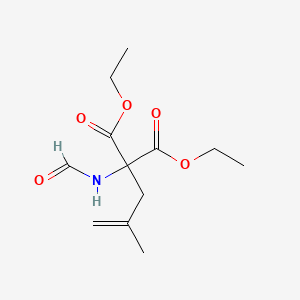
![3,4-Epoxy-3,4-dihydro-2,2-dimethyl-6-nitro-2H-benzo[b]pyran](/img/structure/B8290164.png)
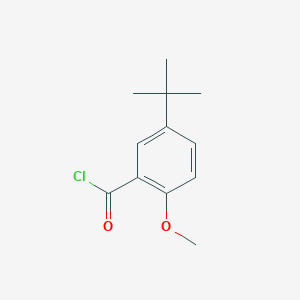
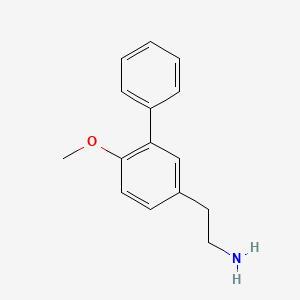
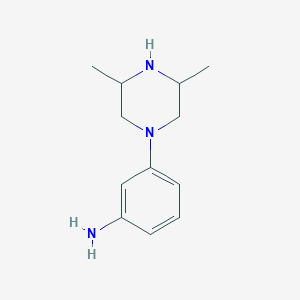
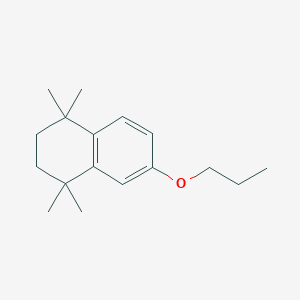
![6-Chloro-1-ethyl-1,5-dihydro-pyrrolo[3,2-c]pyridine-4-one](/img/structure/B8290204.png)
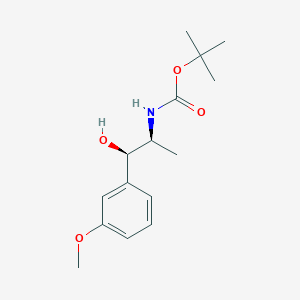
![3-[(1-Methylethyl)thio]benzo[b]thiophene-2-carboxylic acid](/img/structure/B8290218.png)
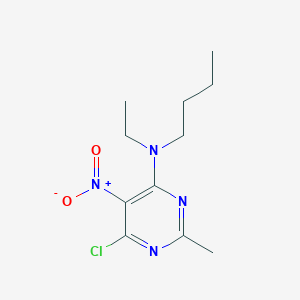
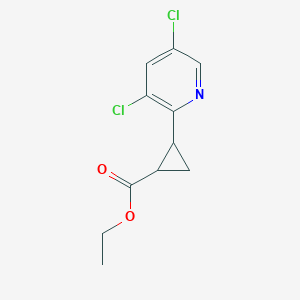

![2-[4-(Pyridin-3-ylmethyl)phenyl]acetonitrile](/img/structure/B8290247.png)
